O,O-Dimethyl phosphoramidothioate

Description

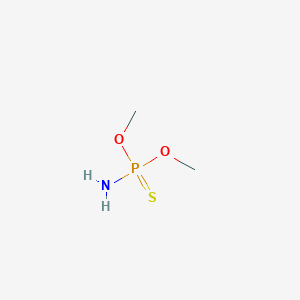

Structure

3D Structure

Properties

IUPAC Name |

[amino(methoxy)phosphinothioyl]oxymethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO2PS/c1-4-6(3,7)5-2/h1-2H3,(H2,3,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYPKIVMIGIWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027789 | |

| Record name | O,O-Dimethyl phosphoramidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17321-47-0 | |

| Record name | Phosphoramidothioic acid, O,O-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17321-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,O-Dimethyl phosphoramidothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017321470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O-Dimethyl phosphoramidothioate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoramidothioic acid, O,O-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | O,O-Dimethyl phosphoramidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-dimethyl thiophosphoramidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O,O-DIMETHYL PHOSPHORAMIDOTHIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G0F1572S2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to O,O-Dimethyl phosphoramidothioate (CAS: 17321-47-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

O,O-Dimethyl phosphoramidothioate, with the Chemical Abstracts Service (CAS) number 17321-47-0, is a significant organophosphorus compound primarily utilized as a key intermediate in the synthesis of potent insecticides, most notably methamidophos and acephate.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, toxicological profile, and mechanism of action. Detailed experimental protocols for its synthesis and for the evaluation of the anticholinesterase activity of its derivatives are presented. Furthermore, this document includes visualizations of key chemical pathways and experimental workflows to facilitate a deeper understanding of its role in synthetic and biological chemistry.

Chemical and Physical Properties

This compound is a colorless to pale yellow substance that is hygroscopic in nature, necessitating storage under inert atmospheric conditions to maintain its stability.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C2H8NO2PS | [2] |

| Molecular Weight | 141.13 g/mol | [2] |

| Appearance | Colorless to pale yellow substance | [3] |

| Boiling Point | 162.2 °C | [3] |

| Density | 1.283 g/cm³ | [3] |

| Solubility | Slightly soluble in methanol | [3] |

| Stability | Moisture sensitive | [3] |

Synthesis

Industrial Synthesis Pathway

The industrial production of this compound is a multi-step process that has been optimized for safety and efficiency.[3] The general synthetic route is outlined below.[1][4]

Caption: Industrial synthesis pathway of this compound.

Experimental Protocol: Laboratory Scale Synthesis

While detailed laboratory-specific protocols are not extensively published, the industrial process can be adapted for laboratory-scale synthesis. The following is a generalized protocol based on the reaction of O,O-dimethyl phosphorochloridothioate with ammonia.

Materials:

-

O,O-dimethyl phosphorochloridothioate

-

Anhydrous solvent (e.g., toluene, benzene, or xylene)

-

Ammonia gas or aqueous ammonium hydroxide

-

Standard laboratory glassware for reactions under inert atmosphere

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve O,O-dimethyl phosphorochloridothioate in an anhydrous aromatic solvent within a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous ammonia gas through the solution or add aqueous ammonium hydroxide dropwise while maintaining a low temperature and vigorous stirring.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Mechanism of Action and Biological Activity

This compound is primarily a precursor to the more biologically active insecticide, methamidophos (O,S-dimethyl phosphoramidothioate).[1] The direct anticholinesterase activity of this compound is significantly lower than that of its isomer, methamidophos.[5] The toxic effects observed are largely attributed to its in vivo conversion to methamidophos.

Methamidophos is a potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[6] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses. By inhibiting AChE, methamidophos leads to an accumulation of acetylcholine, resulting in the overstimulation of cholinergic receptors and subsequent disruption of nerve impulse transmission.[6][7][8]

The biochemical degradation of methamidophos can proceed through the cleavage of the P-N bond, followed by hydrolysis at either the P-O or P-S bond.

Caption: Biochemical degradation pathway of methamidophos.

Toxicology

| Route | Species | Value | Reference |

| Inhalation | Rat | LC50: > 14500 µg/m³ / 4h | [2] |

| Oral | - | No data available | [9][10][11] |

| Dermal | - | No data available | [9][10][11] |

To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[9]

Analytical Methods

The analysis of this compound and its metabolites can be performed using chromatographic techniques. Gas chromatography (GC) coupled with a mass spectrometer (MS) is a suitable method for its determination.[12] For the analysis of its more polar metabolites, high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is often employed.[13]

Sample Preparation for GC-MS Analysis (General Protocol):

-

Extraction: Samples (e.g., environmental or biological matrices) are extracted with an appropriate organic solvent such as hexane or diethyl ether.

-

Purification: The extract may require a clean-up step, such as column chromatography or further liquid-liquid extraction, to remove interfering substances.

-

Derivatization: For certain metabolites, derivatization may be necessary to increase their volatility for GC analysis.[13]

-

Analysis: The prepared sample is then injected into the GC-MS system for separation and detection.

Experimental Workflow: Acetylcholinesterase Inhibition Assay

To assess the biological activity of this compound's downstream products like methamidophos, an acetylcholinesterase (AChE) inhibition assay is commonly performed. The following workflow outlines the key steps in such an assay.

Caption: Experimental workflow for an acetylcholinesterase inhibition assay.

Detailed Protocol for AChE Inhibition Assay

This protocol is adapted from standard methods for determining AChE inhibition.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (e.g., methamidophos) and a known inhibitor as a positive control

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compound and positive control in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is low (<1%).

-

-

Assay Setup:

-

In a 96-well plate, add phosphate buffer to all wells.

-

Add the AChE solution to all wells except for the blank.

-

Add the different concentrations of the test compound, positive control, or solvent (for the negative control) to the respective wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

-

Reaction Initiation and Measurement:

-

Add the DTNB solution to all wells.

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately start measuring the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well from the linear portion of the absorbance versus time curve.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Conclusion

This compound is a chemical of significant industrial importance, serving as a critical building block for a class of widely used organophosphate insecticides. While its direct biological activity appears to be limited, its role as a precursor to potent acetylcholinesterase inhibitors like methamidophos underscores the need for a thorough understanding of its chemistry and toxicology. This guide provides a foundational resource for researchers and professionals working with this compound, summarizing its key characteristics and providing detailed methodologies for its synthesis and the evaluation of its biological effects through its derivatives. Further research is warranted to fully elucidate its toxicological profile and to develop more comprehensive analytical methods for its detection and quantification.

References

- 1. TW202012422A - Process for preparation of this compound and n-(methoxy-methylsulfanylphosphoryl) acetamid - Google Patents [patents.google.com]

- 2. This compound CAS#: 17321-47-0 [m.chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. US10669295B2 - Process for preparation of this compound and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]

- 5. Preparation, analysis, and anticholinesterase properties of O,O-dimethyl phosphorothioate isomerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CHOLINESTERASE INHIBITION AND ACETYLCHOLINE ACCUMULATION FOLLOWING INTRACEREBRAL ADMINISTRATION OF PARAOXON IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. capotchem.cn [capotchem.cn]

- 10. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 11. echemi.com [echemi.com]

- 12. This compound | C2H8NO2PS | CID 87048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Properties of O,O-Dimethyl phosphoramidothioate

Introduction

This compound (DMPAT) is an organophosphorus compound primarily utilized as a key intermediate in the synthesis of potent insecticides, most notably methamidophos and acephate.[1][2] Its chemical structure and reactivity are central to its role in agricultural chemistry. This document provides a comprehensive overview of its chemical properties, synthesis protocols, and mechanism of action, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a phosphoramide derivative with the chemical formula C₂H₈NO₂PS.[3] It is recognized for its high toxicity and is handled with significant safety precautions in industrial and laboratory settings.[3][4]

Identification

-

Molecular Formula: C₂H₈NO₂PS[3]

-

Synonyms: O,O-Dimethyl thiophosphoramidate, O,O-dimethylamidothiophosphate, DMPAT[3][7]

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 141.13 g/mol | [3][5] |

| Melting Point | 26-30 °C | [3][8] |

| Boiling Point | 162.2 °C at 760 mmHg 150 °C at 5 mmHg | [3] [8] |

| Density | 1.283 g/cm³ | [3] |

| Flash Point | 51.9 °C 110 °C | [3] [8] |

| Vapor Pressure | 0.000683 mmHg at 25°C | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| pKa (Predicted) | -0.34 ± 0.70 | [3] |

| Stability | Moisture sensitive; Stable under recommended storage conditions. | [3][8] |

| Incompatible Materials | Acids, Acid chlorides, Acid anhydrides, Oxidizing agents | [8] |

Experimental Protocols: Synthesis

The industrial synthesis of this compound is a well-documented multi-step process designed to ensure safety and high yield.[9] The compound is often kept in a dichloromethane solution throughout the process to avoid isolating potentially hazardous intermediates.[10][11]

Synthesis of this compound

The standard manufacturing route involves the following key steps:

-

Thiophosphoryl Chloride Formation: Phosphorus trichloride (PCl₃) is reacted with sulfur (S) under an inert atmosphere to produce thiophosphoryl chloride (PSCl₃).[9][10]

-

Monoester Formation: The resulting PSCl₃ is reacted with methanol to yield O-methyl phosphorodichloridothioate.[9][10]

-

Diester Formation: The monoester is then converted to O,O-dimethyl phosphorochloridothioate. This reaction occurs in a biphasic system of dichloromethane and an aqueous solution of methyl lye (sodium hydroxide in methanol).[9][10]

-

Ammoniation: Finally, the diester (O,O-dimethyl phosphorochloridothioate) is reacted with ammonium hydroxide in the presence of sodium hydroxide to produce the final product, this compound.[9][10]

This process has been optimized for safety, achieving yields of approximately 98% with 93% purity while the product remains in a dichloromethane solution.[9]

Downstream Synthesis of Acephate

DMPAT is a critical precursor for the insecticide Acephate. The conversion involves two main steps, as illustrated in the workflow diagram below.

-

Isomerization to Methamidophos: this compound is reacted with a catalyst, such as dimethyl sulfate, which facilitates an isomerization reaction to form its more toxic isomer, O,S-dimethyl phosphoramidothioate, commonly known as methamidophos.[9][12]

-

Acetylation to Acephate: Methamidophos is then reacted with acetic anhydride to form N-(methoxy-methylsulfanylphosphoryl) acetamide (Acephate).[9][10]

Figure 1: Synthesis workflow from DMPAT to Acephate.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound itself, and more potently its isomer methamidophos, function as irreversible inhibitors of acetylcholinesterase (AChE).[6][13] AChE is a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (ACh).[13]

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of postsynaptic receptors, causing hyperexcitability of the nervous system.[13][14] In target pests, this overstimulation leads to convulsions, respiratory failure, and ultimately death.[13][14] This mode of action is characteristic of organophosphate insecticides.

References

- 1. This compound | 17321-47-0 [chemicalbook.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. Cas 17321-47-0,this compound | lookchem [lookchem.com]

- 4. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 5. This compound | C2H8NO2PS | CID 87048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Research Chemical [benchchem.com]

- 7. manavchem.com [manavchem.com]

- 8. capotchem.cn [capotchem.cn]

- 9. This compound (17321-47-0) for sale [vulcanchem.com]

- 10. US10669295B2 - Process for preparation of this compound and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]

- 11. TW202012422A - Process for preparation of this compound and n-(methoxy-methylsulfanylphosphoryl) acetamid - Google Patents [patents.google.com]

- 12. US5922896A - Process for making O,S-dimethyl phosphoramidothioate - Google Patents [patents.google.com]

- 13. grokipedia.com [grokipedia.com]

- 14. ICSC 0176 - METHAMIDOPHOS [inchem.org]

O,O-Dimethyl phosphoramidothioate molecular structure and formula

An In-depth Technical Guide to O,O-Dimethyl phosphoramidothioate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DMPAT) is an organophosphorus compound with significant relevance in agrochemical synthesis and toxicological research. Primarily recognized as a key intermediate in the production of potent insecticides such as methamidophos, its chemical properties and reactivity are of considerable interest.[1][2] This document provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, synthesis protocols, and biological significance of this compound. It includes detailed experimental methodologies, tabulated quantitative data, and graphical representations of its synthesis and the primary biological pathway of its isomer, methamidophos, to serve as a technical resource for professionals in chemical research and development.

Chemical Identity and Molecular Structure

This compound is an organophosphate compound characterized by a central phosphorus atom double-bonded to a sulfur atom (a thionyl group) and single-bonded to two methoxy groups and an amino group.[2][3] Its chemical identity and key properties are summarized below.

Molecular Formula and Structure

The chemical formula for this compound is C₂H₈NO₂PS.[1][3][4][5][6][7][8]

Caption: 2D molecular structure of this compound.

Physicochemical Properties

The quantitative data for this compound are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 17321-47-0 | [3][4][7][9] |

| Molecular Formula | C₂H₈NO₂PS | [1][3][4][8] |

| Molecular Weight | 141.13 g/mol | [1][3][4][7] |

| IUPAC Name | [amino(methoxy)phosphinothioyl]oxymethane | [2][7] |

| Synonyms | DMPAT, O,O-Dimethyl thiophosphoramidate |[3][4] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Melting Point | 26-30 °C | [3] |

| Boiling Point | 162.2 °C at 760 mmHg | [3] |

| Density | 1.283 g/cm³ | [3] |

| Flash Point | 51.9 °C | [3] |

| Solubility | Slightly soluble in Chloroform, Methanol | [3] |

| Stability | Moisture sensitive | [3] |

| Storage | Hygroscopic, store under inert atmosphere in a refrigerator |[3] |

Synthesis and Experimental Protocols

This compound is primarily synthesized for commercial use as a precursor to other agrochemicals. The most common laboratory and industrial synthesis involves the ammonolysis of O,O-dimethyl phosphorochloridothioate.[10][11]

Industrial Synthesis Workflow

A patented industrial process describes a multi-step synthesis that ensures the hazardous intermediates remain in solution, enhancing safety and yield.[12][13]

Caption: Industrial synthesis workflow for this compound.[12][13]

Laboratory Synthesis Protocol

Reaction: Ammonification of O,O-dimethyl phosphorochloridothioate.[11]

Materials:

-

O,O-dimethyl phosphorochloridothioate (1 equiv.)

-

Aqueous ammonium hydroxide (28-30%, 2 equiv.)

-

Dichloromethane (CH₂Cl₂) or Toluene as solvent

-

Three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer

-

Ice bath

-

Separatory funnel

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve O,O-dimethyl phosphorochloridothioate in the chosen organic solvent within the three-necked flask.

-

Cool the reaction vessel to 0-5 °C using an ice bath to control the exothermic reaction.

-

Add aqueous ammonium hydroxide dropwise to the stirred solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 3-4 hours to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and brine to remove unreacted ammonia and salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound product.

-

The product can be further purified by distillation or crystallization if required.

Spectroscopic and Analytical Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

Table 3: Summary of Spectroscopic Characterization Methods

| Technique | Purpose | Expected Observations | Reference |

|---|---|---|---|

| ³¹P NMR | Confirms the phosphorus environment and purity. | A single peak in the phosphoramidothioate region. | [14][15] |

| ¹H NMR | Identifies proton environments (methoxy and amino groups). | Signals corresponding to -OCH₃ and -NH₂ protons. | [14][15] |

| ¹³C NMR | Identifies the carbon environment (methoxy groups). | A signal corresponding to the methoxy (-OCH₃) carbons. | [14] |

| IR Spectroscopy | Identifies functional groups (P=S, P-O-C, N-H). | Characteristic stretching frequencies for P=S, P-O-C, and N-H bonds. | [14][15][16] |

| Mass Spectrometry | Determines molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight (141.13 g/mol ). |[14][17] |

Biological Activity and Mechanism of Action

This compound itself is a weak acetylcholinesterase (AChE) inhibitor.[18] Its primary significance in a biological context is as a direct precursor to the highly potent systemic insecticide methamidophos (O,S-dimethyl phosphoramidothioate).[1][10][19] The isomerization of the P=S bond to a P=O bond and rearrangement of a methoxy group to a thiomethyl group dramatically increases its toxicity and efficacy as an AChE inhibitor.[10]

The active insecticide, methamidophos, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects and mammals.[14][20] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately death of the organism.[20]

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by methamidophos.[20]

Applications in Research and Industry

-

Agrochemical Synthesis: The primary industrial application of this compound is its role as a key intermediate in the synthesis of the insecticide methamidophos and, subsequently, acephate.[1][10]

-

Research Chemical: It is used in research to study the structure-activity relationships (SAR) of organophosphorus compounds and their inhibitory effects on enzymes like acetylcholinesterase.[2][14]

-

Starting Material: It serves as a versatile starting material for the synthesis of various other phosphoramidothioate derivatives for screening as potential pesticides or for other industrial applications.[3][15]

Safety and Handling

This compound is a highly toxic and flammable compound.[1][3] Exposure can cause severe health effects, and it should only be handled by trained professionals in a controlled environment with appropriate personal protective equipment (PPE), including respirators, chemical-resistant gloves, and safety goggles.[3][21] It is moisture-sensitive and should be stored under an inert atmosphere.[3] Due to its toxicity, proper disposal protocols must be strictly followed.[21]

References

- 1. m.indiamart.com [m.indiamart.com]

- 2. This compound Research Chemical [benchchem.com]

- 3. Cas 17321-47-0,this compound | lookchem [lookchem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Dmpat(this compound) at Best Price in Jinhua, Zhejiang | Jinhua Jinlong Chemical Indury Co., Ltd [tradeindia.com]

- 6. tnjchem.com [tnjchem.com]

- 7. This compound | C2H8NO2PS | CID 87048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. US5922896A - Process for making O,S-dimethyl phosphoramidothioate - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. US10669295B2 - Process for preparation of this compound and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]

- 13. TW202012422A - Process for preparation of this compound and n-(methoxy-methylsulfanylphosphoryl) acetamid - Google Patents [patents.google.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Phosphoramidothioic acid, O,S-dimethyl ester [webbook.nist.gov]

- 18. Oxidative bioactivation of methamidophos insecticide: synthesis of N-hydroxymethamidophos (a candidate metabolite) and its proposed alternative reactions involving N-->O rearrangement or fragmentation through a metaphosphate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methamidophos (Ref: ENT 27396) [sitem.herts.ac.uk]

- 20. grokipedia.com [grokipedia.com]

- 21. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Solubility of O,O-Dimethyl phosphoramidothioate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of O,O-Dimethyl phosphoramidothioate (DMPAT), a key intermediate in the synthesis of organophosphorus pesticides. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing established experimental protocols for determining its solubility, alongside available qualitative data and relevant biochemical pathways.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in a range of organic solvents. The available information is primarily qualitative. For accurate quantitative analysis, it is recommended that experimental determination be performed.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Methanol | Slightly Soluble[1][2] |

| Chloroform | Soluble[1][2] |

| Ethanol | Soluble[3] |

| Acetone | Soluble[3] |

| Dichloromethane | Soluble[3] |

| Water | Moderately Soluble[3] |

Experimental Protocols for Solubility Determination

To empower researchers to obtain precise quantitative solubility data for this compound, two standard experimental protocols are detailed below: the gravimetric method and the UV-Vis spectrophotometric method. These methods are based on established principles for determining the solubility of chemical compounds.

Gravimetric Method

This method determines solubility by measuring the mass of the solute dissolved in a known mass or volume of a saturated solution.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Conical flasks with stoppers

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes or beakers

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[4][5]

-

-

Sample Collection:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a volumetric pipette, ensuring no solid particles are transferred. A syringe filter can be used for this purpose.

-

-

Gravimetric Analysis:

-

Transfer the collected aliquot of the saturated solution into a pre-weighed, dry evaporation dish.[4]

-

Carefully evaporate the solvent in a fume hood. Gentle heating may be applied if the compound is thermally stable at the required temperature.

-

Once the solvent has evaporated, place the dish in a drying oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.[4]

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final constant mass.

-

Express the solubility in grams per 100 mL ( g/100 mL) or other appropriate units.

-

UV-Vis Spectrophotometric Method

This method is suitable if this compound exhibits absorbance in the UV-Vis spectrum and is particularly useful for determining the solubility of sparingly soluble compounds.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light at a specific wavelength.

Materials:

-

This compound (high purity)

-

Selected organic solvents (spectroscopic grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Determination of Maximum Wavelength (λmax):

-

Prepare a dilute standard solution of this compound in the chosen solvent.

-

Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.[6]

-

Measure the absorbance of each standard solution at the determined λmax.[6]

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.[6]

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Section 2.1, step 1).

-

After reaching equilibrium, filter the supernatant to remove any undissolved solid.

-

Dilute a known volume of the clear saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the absorbance of the diluted sample and the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mol/L or g/100 mL).

-

Signaling Pathways and Experimental Workflows

Synthesis of Acephate from this compound

This compound is a crucial precursor in the industrial synthesis of the insecticide acephate. The process typically involves an isomerization reaction followed by acetylation.[7][8]

Caption: Synthesis pathway of Acephate from DMPAT.

Mechanism of Acetylcholinesterase Inhibition

Organophosphorus compounds, including the downstream products of this compound, primarily exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[9][10] This inhibition leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing overstimulation of cholinergic receptors.[10][11]

References

- 1. This compound CAS#: 17321-47-0 [m.chemicalbook.com]

- 2. Cas 17321-47-0,this compound | lookchem [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Synthesis routes of Acephate [benchchem.com]

- 8. CN101074241A - Method for preparing acephate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

O,O-Dimethyl phosphoramidothioate stability and storage conditions.

An In-Depth Technical Guide to the Stability and Storage of O,O-Dimethyl phosphoramidothioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The information is compiled from various sources to ensure a thorough understanding of the compound's characteristics, crucial for its handling, analysis, and formulation development.

Chemical Stability and Degradation Profile

This compound is a moisture-sensitive compound.[1] Its stability is influenced by several factors, including temperature, pH, and exposure to light and oxidizing agents.

Thermal Stability

Thermal analysis indicates that this compound undergoes exothermic decomposition. While specific quantitative data from comprehensive studies are limited in the public domain, it is known to be a vital intermediate in the synthesis of pesticides like acephate and methamidophos, processes that are carefully controlled.[2] Incompatible materials to avoid, especially at elevated temperatures, include acids, acid chlorides, acid anhydrides, and oxidizing agents.[3]

Table 1: Summary of Thermal Stability Information

| Parameter | Observation | Source |

| Hazardous Decomposition | Under fire conditions, hazardous decomposition products include carbon monoxide, nitrogen oxides, and sulfur oxides.[3] | Safety Data Sheet |

| Incompatible Materials | Acids, Acid chlorides, Acid anhydrides, Oxidizing agents.[3] | Safety Data Sheet |

Hydrolytic Stability

Photostability

Limited information is available regarding the photostability of this compound. However, organophosphorus pesticides, in general, can undergo photodegradation. The degradation pathways can involve oxidation, dehalogenation (if applicable), and cleavage of the P-O-aryl linkage.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, proper storage is essential. The following conditions are consistently recommended across various safety data sheets.

Table 2: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Store refrigerated.[1] | To minimize thermal degradation and slow down potential hydrolytic decomposition. |

| Atmosphere | Store under an inert atmosphere.[1] | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Keep container tightly closed in a dry and well-ventilated place. | To prevent moisture ingress and ensure a safe storage environment. |

| Moisture | Hygroscopic/Moisture Sensitive.[1] | The compound is susceptible to hydrolysis. |

| Light | Store away from light. | To prevent potential photodegradation (general precaution for photosensitive compounds). |

Experimental Protocols

Detailed experimental protocols for stability-indicating assays of this compound are not widely published. However, based on the analysis of related compounds, a general approach for a stability-indicating HPLC method can be outlined.

General Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common approach for the stability analysis of organophosphorus compounds.

-

Column: A C18 column is typically used for the separation of non-polar to moderately polar compounds.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed to achieve good separation of the parent compound from its degradation products.

-

Detection: UV detection at a wavelength where the analyte and its potential degradation products have significant absorbance.

-

Forced Degradation Study: To validate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and photolysis. The analytical method should be able to resolve the main peak from any degradation products formed.

Degradation Pathway

The precise degradation pathway of this compound is not extensively detailed in the available literature. However, based on its chemical structure and the known degradation of related organophosphorus pesticides, a potential degradation pathway can be proposed. The primary routes of degradation are likely to be hydrolysis of the P-O-CH3 and P-N bonds.

Below is a conceptual diagram of a possible degradation pathway.

Caption: Conceptual degradation pathway of this compound.

Conclusion

This compound is a compound that requires careful handling and storage due to its sensitivity to moisture and potential for thermal degradation. The recommended storage conditions are refrigerated, under an inert atmosphere, in a tightly sealed container, and protected from light. While specific quantitative stability data and detailed analytical protocols are not extensively published, understanding the general stability profile of organophosphorus compounds provides a strong basis for its management in a research and development setting. Further studies are warranted to fully elucidate its degradation kinetics and pathways to ensure the development of stable formulations and accurate analytical methods.

References

Navigating the Risks: A Technical Safety and Handling Guide for O,O-Dimethyl Phosphoramidothioate

For Researchers, Scientists, and Drug Development Professionals

O,O-Dimethyl phosphoramidothioate is a chemical intermediate with significant applications in the synthesis of various compounds, including organophosphate pesticides. Due to its inherent toxicity, a thorough understanding of its safety profile and proper handling procedures is paramount for personnel in research and development. This technical guide provides an in-depth overview of the safety data, handling precautions, and toxicological profile of this compound to ensure a safe laboratory environment.

Section 1: Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of safe handling. Key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17321-47-0 | [1] |

| Molecular Formula | C2H8NO2PS | [1] |

| Molecular Weight | 141.13 g/mol | [1] |

| Appearance | Colorless to pale yellow oily liquid | [2] |

| Boiling Point | 162.2 °C at 760 mmHg | [1] |

| Flash Point | 51.9 °C | [1] |

| Density | 1.283 g/cm³ | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| Stability | Moisture sensitive. | [1] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. Ingestion, inhalation, or skin contact can be harmful.[2]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H332: Harmful if inhaled.[2]

Section 3: Toxicology Profile

The toxicity of this compound is a significant concern. The following table summarizes the available acute toxicity data. It is important to note that for some endpoints, data for the specific compound is limited, and information from closely related organophosphates may be used for risk assessment.

| Toxicity Endpoint | Species | Route | Value |

| LC50 | Rat | Inhalation | > 14500 µg/m³ / 4h |

| LD50 (related compound) | Rat | Oral | 7.5 mg/kg |

| LD50 (related compound) | Rabbit | Dermal | 100 mg/kg |

Section 4: Experimental Protocols for Toxicity Assessment

The assessment of acute toxicity is a critical component of the safety evaluation for any chemical substance. The following are summaries of the standardized OECD guidelines that would be employed to determine the acute oral, dermal, and inhalation toxicity of this compound.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[3]

Methodology:

-

Test Animals: Typically, rats of a single sex are used.[3] At least 5 animals are used per dose level.[3]

-

Dosage: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[3] Doses are selected to elicit a range of toxic effects, from no effect to mortality.[3]

-

Administration: The substance is administered by gavage in a single dose.[3]

-

Observation Period: Animals are observed for a period of at least 14 days.[4]

-

Parameters Monitored: Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[3] Body weight is recorded weekly.[3]

-

Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose that can be expected to cause death in 50% of the animals.[3] All animals are subjected to a gross necropsy at the end of the study.[3]

Acute Dermal Toxicity (Based on OECD Guideline 402)

This guideline details a procedure for assessing the potential adverse effects of short-term dermal exposure to a substance.[5][6]

Methodology:

-

Test Animals: Adult rats, rabbits, or guinea pigs are typically used.[5]

-

Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[7]

-

Application of Test Substance: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area.[1] The treated area is then covered with a porous gauze dressing and non-irritating tape.[7]

-

Exposure Duration: The exposure period is 24 hours.[1]

-

Observation Period: Following exposure, the animals are observed for at least 14 days.[7]

-

Parameters Monitored: Similar to the oral toxicity test, animals are observed for signs of toxicity.[7] Body weight is recorded, and all animals undergo a gross necropsy.[7]

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This test is designed to assess the health hazards associated with a single, short-term exposure to an airborne substance.[8][9]

Methodology:

-

Test Animals: The rat is the preferred species.[10]

-

Exposure System: Animals are exposed in a dynamic inhalation exposure system that ensures a stable and uniform concentration of the test substance in the air.[9]

-

Exposure Conditions: The exposure duration is typically 4 hours.[4] A range of concentrations is tested to determine the LC50.[4]

-

Observation Period: The post-exposure observation period is at least 14 days.[4][9]

-

Parameters Monitored: Observations for signs of toxicity are made throughout the exposure and observation periods.[9] Body weight is monitored, and a full necropsy is performed on all animals.[4][9]

Section 5: Mechanism of Toxicity and Signaling Pathways

This compound belongs to the organophosphate class of compounds. The primary mechanism of toxicity for organophosphates is the inhibition of the enzyme acetylcholinesterase (AChE).[3][4][9]

Acetylcholinesterase Inhibition: AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (ACh) at nerve synapses.[9] By inhibiting AChE, organophosphates lead to an accumulation of ACh, resulting in overstimulation of cholinergic receptors in the nervous system.[4][9] This overstimulation is responsible for the wide range of acute toxic effects observed.

Involvement of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: Recent research has indicated that in addition to AChE inhibition, organophosphates can induce oxidative stress and apoptosis through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38-MAPK, JNK, and ERK.[5][8] This activation can contribute to the neuronal damage observed in organophosphate poisoning.[5]

Section 6: Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[5]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).[5] Gloves must be inspected prior to use.[5]

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or for spill cleanup.[9]

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Spill and Disposal:

-

Spills: Evacuate personnel to a safe area.[5] Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[9]

Section 7: Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] It is hygroscopic and moisture-sensitive, so storage under an inert atmosphere is recommended.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling. By understanding its properties, toxicity, and the necessary safety precautions, researchers and scientists can mitigate the risks associated with its use. Adherence to the guidelines outlined in this document is essential for maintaining a safe and healthy laboratory environment. Always consult the most recent Safety Data Sheet from your supplier before handling this chemical.

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. researchgate.net [researchgate.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 5. oecd.org [oecd.org]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. oecd.org [oecd.org]

- 8. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 9. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 10. oecd.org [oecd.org]

The Pivotal Role of O,O-Dimethyl Phosphoramidothioate in Modern Insecticide Synthesis: A Technical Guide

An In-depth Exploration for Researchers and Chemical Synthesis Professionals

Introduction

O,O-Dimethyl phosphoramidothioate (DMPAT) is a critical organophosphorus intermediate primarily utilized in the synthesis of potent insecticides, most notably acephate and methamidophos.[1][2][3] Its chemical structure, featuring a phosphoramidothioate core, provides a versatile platform for the introduction of various functional groups, leading to the creation of effective acetylcholinesterase (AChE) inhibitors used in agriculture for crop protection.[1][4] This technical guide provides a comprehensive overview of the synthesis pathways involving DMPAT, detailed experimental protocols, quantitative data, and safety considerations for researchers and professionals in the field of drug development and agrochemical synthesis.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of DMPAT is essential for its safe handling and efficient use in synthesis.

| Property | Value | Reference |

| CAS Number | 17321-47-0 | [5] |

| Molecular Formula | C2H8NO2PS | [5] |

| Molecular Weight | 141.13 g/mol | [5] |

| Appearance | Colorless to pale yellow oily liquid | [3] |

| Melting Point | 26-30 °C | [5] |

| Boiling Point | 162.2 °C at 760 mmHg | [5] |

| Density | 1.283 g/cm³ | [5] |

| Solubility | Slightly soluble in chloroform and methanol | [5] |

| Stability | Moisture sensitive | [5] |

Synthesis of this compound (DMPAT)

The industrial synthesis of DMPAT is a multi-step process that is often carried out as a continuous process to enhance safety, as some of the intermediates can be explosive when isolated in their pure form.[6][7] The general pathway involves the reaction of O,O-dimethyl phosphorochloridothioate with an ammonia source.

Experimental Protocol for DMPAT Synthesis

The following is a representative protocol for the synthesis of O,O-dimethyl phosphorochloridothioate (DMPCT) and its subsequent conversion to DMPAT, as adapted from patent literature.[6][7]

Step 1: Synthesis of O,O-Dimethyl phosphorochloridothioate (DMPCT)

-

Prepare "methyl lye" by reacting pre-chilled (0-5 °C) methanol (1.1 equivalents) with aqueous sodium hydroxide (1.1 equivalents) under an inert atmosphere.

-

In a separate reactor, dissolve O-methyl phosphorodichloridothioate in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Slowly add the prepared methyl lye to the solution of O-methyl phosphorodichloridothioate while maintaining the temperature between -5 to 5 °C.

-

Continue stirring at this temperature for 1 hour.

-

Monitor the reaction completion by gas chromatography (GC) until the concentration of the mono-ester is less than 0.5%.[6]

-

Once the reaction is complete, stop stirring and allow the phases to separate.

-

The organic layer containing DMPCT as a solution in CH₂Cl₂ is isolated. This solution must be maintained at all times and not concentrated.

Step 2: Synthesis of this compound (DMPAT)

-

In a continuously stirring reactor system maintained at 40 °C, simultaneously add the CH₂Cl₂ solution of O,O-Dimethyl phosphorochloridothioate, 25% sodium hydroxide (maintained at 0.93 molar equivalents with respect to DMPCT), and 18% ammonium hydroxide (maintained at 1.41 molar equivalents with respect to DMPCT).[7]

-

The residence time in the reactor is typically 3 hours at 40 °C.[7]

-

After the reaction, the phases are separated.

-

The aqueous phase is extracted with CH₂Cl₂ to recover any remaining DMPAT.

-

The organic extracts are combined to yield a solution of DMPAT in CH₂Cl₂. This solution is typically used directly in the next step without further purification.

| Step | Product | Yield | Purity (by GC) | Reference |

| 1 | O,O-Dimethyl phosphorochloridothioate (DMPCT) | 85-88% | 94-95% | [6][7] |

| 2 | This compound (DMPAT) | 98% | ~93% | [6][7] |

Synthesis of Acephate from DMPAT

Acephate (O,S-Dimethyl N-acetylphosphoramidothioate) is a systemic insecticide synthesized from DMPAT through a two-step process involving isomerization followed by acetylation.[6][8]

Experimental Protocol for Acephate Synthesis

The following protocol is a representative example of the synthesis of acephate from DMPAT.[8]

Step 1: Isomerization to O,S-Dimethyl phosphoramidothioate (Methamidophos)

-

To a solution of O,O-dimethylphosphoramidothioate (e.g., 296 g with a purity of 86.3%), gradually add dimethyl sulfate (e.g., 19.1 g) at 40 °C over 30 minutes.[8]

-

Separately, add more this compound (e.g., 1180 g) and dimethyl sulfate (e.g., 76.1 g) to the reaction mixture at the same temperature over 2 hours.[8]

-

Maintain the reaction mixture at 40 °C for 8 hours to yield O,S-dimethyl phosphoramidothioate.[8]

Step 2: Acetylation to Acephate

-

To the obtained O,S-dimethyl phosphoramidothioate (e.g., 1562 g), add acetic anhydride (e.g., 1218 g) and dimethyl sulfate (e.g., 41 g) at 40 °C over one hour.[8]

-

Maintain the reaction mixture at this temperature for one hour to complete the reaction, yielding crude O,S-dimethyl N-acetylphosphoramidothioate (Acephate).[8]

| Step | Product | Purity | Reference |

| 1 | O,S-Dimethyl phosphoramidothioate | 79.1% | [8] |

| 2 | Crude O,S-dimethyl N-acetylphosphoramidothioate | 49.13% | [8] |

An alternative method for the synthesis of acephate involves the use of ketene for the acetylation step, which has been reported to yield a final product with a purity of up to 98.5% and a yield of 88.7%.[1]

Synthesis of Methamidophos from DMPAT

Methamidophos (O,S-Dimethyl phosphoramidothioate) is itself a potent insecticide and is also the key intermediate in the synthesis of acephate.[2] Its synthesis from DMPAT involves a catalyzed isomerization reaction.

Experimental Protocol for Methamidophos Synthesis

A common industrial route to methamidophos involves the reaction of dimethyl phosphorochloridothioate with aqueous methylamine.[2] However, when starting from DMPAT, the process is an isomerization.

-

A solution of this compound in a suitable solvent is treated with a catalytic amount of an alkylating agent, such as dimethyl sulfate.[6]

-

The reaction is typically heated to facilitate the rearrangement of the methyl group from an oxygen atom to the sulfur atom.

-

The reaction progress is monitored by analytical techniques such as GC or NMR.

-

Upon completion, the reaction mixture is worked up to isolate the methamidophos. Industrial processes often achieve a technical-grade product with 90-98% purity after neutralization, extraction, and vacuum distillation.[2]

Analytical Methods

The purity of this compound and the progress of the synthesis of acephate and methamidophos are typically monitored using chromatographic techniques.

-

Gas Chromatography (GC): GC is frequently used to determine the purity of DMPAT and its reaction products.[6][7] A flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) can be employed for selective detection of phosphorus-containing compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a more definitive identification of the compounds and their impurities by providing both retention time and mass spectral data.[9][10] This technique is invaluable for structural confirmation and for the analysis of complex reaction mixtures.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of these organophosphorus compounds, particularly for less volatile or thermally labile substances.[11]

Safety and Handling

This compound and the resulting insecticides are toxic compounds and must be handled with appropriate safety precautions.[5][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][14] In case of potential for aerosol or dust formation, respiratory protection should be used.

-

Ventilation: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Storage: DMPAT is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere, preferably in a refrigerator.[5][15]

-

Spills: In case of a spill, evacuate the area and use appropriate absorbent materials for cleanup. Avoid generating dust.[12]

-

Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound is a cornerstone intermediate in the synthesis of economically important organophosphate insecticides. A thorough understanding of its synthesis, subsequent reactions to form acephate and methamidophos, and the associated analytical and safety protocols is paramount for professionals in the agrochemical industry. The methodologies outlined in this guide provide a foundational understanding for the development and optimization of safe and efficient manufacturing processes for these vital crop protection agents.

References

- 1. CN101289462B - Method for preparing acephate from ketene - Google Patents [patents.google.com]

- 2. grokipedia.com [grokipedia.com]

- 3. nbinno.com [nbinno.com]

- 4. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Cas 17321-47-0,this compound | lookchem [lookchem.com]

- 6. US10669295B2 - Process for preparation of this compound and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]

- 7. CA3106821A1 - Process for preparation of o, o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]

- 8. Synthesis routes of Acephate [benchchem.com]

- 9. This compound | C2H8NO2PS | CID 87048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Preparation, analysis, and anticholinesterase properties of O,O-dimethyl phosphorothioate isomerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 13. capotchem.cn [capotchem.cn]

- 14. echemi.com [echemi.com]

- 15. This compound CAS#: 17321-47-0 [m.chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of O,O-Dimethyl Phosphoramidothioate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of O,O-Dimethyl phosphoramidothioate derivatives, a class of organophosphorus compounds with significant applications in agriculture and notable toxicological profiles. The core of their biological activity lies in the potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This document details the quantitative measures of their inhibitory action, the experimental protocols for assessing this activity, and the underlying biochemical pathways.

Core Mechanism of Action: Acetylcholinesterase Inhibition

This compound and its derivatives are potent inhibitors of acetylcholinesterase (AChE).[1] AChE is a serine hydrolase responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[2] This enzymatic degradation terminates the nerve impulse.

The inhibitory action of phosphoramidothioate derivatives involves the phosphorylation of a serine residue within the active site of AChE.[1] This forms a stable, covalent bond that inactivates the enzyme.[3] The inactivation of AChE leads to an accumulation of acetylcholine in the synapse, resulting in continuous stimulation of cholinergic receptors on the postsynaptic neuron.[2][3] This overstimulation disrupts normal nerve function, leading to the characteristic signs of organophosphate toxicity.[2]

Quantitative Analysis of AChE Inhibition

The potency of this compound derivatives as AChE inhibitors is quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the bimolecular rate constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Ki value is a measure of the inhibitor's binding affinity to the enzyme.

Two prominent derivatives, acephate and methamidophos, have been extensively studied. Methamidophos is a significantly more potent inhibitor of AChE than acephate.[4]

| Derivative | Enzyme Source | IC50 | Ki (mol⁻¹·min⁻¹) | Reference |

| Acephate | Human Erythrocyte AChE | ~10⁻⁴ mol/L | 10² | |

| Rat Brain Synaptosomal AChE | ~10⁻⁴ mol/L | 10² | ||

| Rat Brain AChE | - | 0.06 x 10⁶ | [4] | |

| Methamidophos | Human Erythrocyte AChE | ~10⁻⁵ mol/L | 10³ | |

| Rat Brain Synaptosomal AChE | ~10⁻⁵ mol/L | 10³ | ||

| Rat Brain AChE | - | 6.3 x 10⁶ | [4] |

Experimental Protocols

The most widely used method for determining AChE activity and inhibition is the Ellman's assay. This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.

Detailed Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

1. Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic until the desired pH is achieved.

-

DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. This solution should be protected from light.

-

Acetylthiocholine Iodide (ATCI) Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. This solution should be prepared fresh daily.

-

AChE Solution (1 U/mL): Prepare a stock solution of acetylcholinesterase and dilute it with phosphate buffer to a final concentration of 1 U/mL just before use. Keep the enzyme solution on ice.

-

Inhibitor Stock Solutions: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

2. Assay Procedure (96-well plate format):

-

Plate Setup:

-

Blank wells: 150 µL Phosphate Buffer + 10 µL DTNB solution + 10 µL deionized water.

-

Control wells (100% enzyme activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB solution + 10 µL of the solvent used for the inhibitor.

-

Test wells: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB solution + 10 µL of the inhibitor solution at various concentrations.

-

-

Pre-incubation: Gently mix the contents of the wells and incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of the 14 mM ATCI solution to all wells except the blank.

-

Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes.

3. Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time curve.

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank wells from all other wells.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Cholinergic Signaling Pathway and Inhibition

Caption: Cholinergic signaling pathway and its inhibition.

Experimental Workflow for AChE Inhibition Assay

Caption: Experimental workflow for the AChE inhibition assay.

Logical Relationship of AChE Inhibition

Caption: Logical relationship of AChE inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases [mdpi.com]

- 3. Kinetic analysis of inhibition of brain and red blood cell acetylcholinesterase and plasma cholinesterase by acephate or methamidophos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Comparison of the toxic effect of methamidophos and acephate on acetylcholinesterase] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Degradation of O,O-Dimethyl phosphoramidothioate

Disclaimer: Limited direct scientific literature is available on the specific environmental fate and degradation of O,O-Dimethyl phosphoramidothioate. Much of the available data pertains to its isomer, O,S-Dimethyl phosphoramidothioate, commonly known as methamidophos. This guide synthesizes the available information on this compound and utilizes data from methamidophos as a comparative proxy to infer potential environmental behavior, with clear indications of when data for the isomer is used.

Introduction

This compound is an organophosphate compound.[1] Organophosphates are a class of chemicals widely used in agriculture as insecticides.[2] Understanding the environmental fate and degradation of these compounds is critical for assessing their potential impact on ecosystems and human health. This technical guide provides a comprehensive overview of the known properties and inferred environmental behavior of this compound, intended for researchers, scientists, and professionals in drug development and environmental science.

Physicochemical Properties

The environmental transport and transformation of a chemical are heavily influenced by its physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 17321-47-0 | [3] |

| Molecular Formula | C2H8NO2PS | [3][4][5] |

| Molecular Weight | 141.13 g/mol | [4][5] |

| Melting Point | 26-30 °C | |

| Boiling Point | 162.2 °C at 760 mmHg | [3][4] |

| Vapor Pressure | 0.000683 mmHg at 25°C | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| Stability | Moisture sensitive | [3][6] |

Environmental Fate and Degradation Pathways

The environmental persistence of this compound is determined by a combination of abiotic and biotic degradation processes. These include hydrolysis, photolysis, and microbial degradation.

Abiotic Degradation

3.1.1. Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is highly dependent on pH and temperature.

-

Data for Methamidophos (O,S-Dimethyl phosphoramidothioate) as a Proxy:

Based on the data for its isomer, it can be inferred that this compound is likely to be more stable in acidic conditions and degrade more rapidly under alkaline conditions.

3.1.2. Photolysis

Photolysis is the degradation of a compound by light. In the environment, this primarily refers to degradation by sunlight.

-

Data for Methamidophos (O,S-Dimethyl phosphoramidothioate) as a Proxy:

-

The photolysis half-life of methamidophos in water is reported to be 87 days and on soil is 3.3 days.[7] Another source suggests a photolysis half-life of 90 days in water at pH 5.[9] Studies have shown that the presence of a catalyst like titanium dioxide (TiO2) can significantly accelerate the photodegradation of methamidophos under UV irradiation.[10][11][12]

-

It is plausible that this compound also undergoes photolytic degradation, particularly on soil surfaces exposed to sunlight.

Biotic Degradation

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is a major pathway for the degradation of many pesticides in soil and water.

-

Data for Methamidophos (O,S-Dimethyl phosphoramidothioate) as a Proxy:

-

The average half-life of methamidophos in soil under aerobic conditions is 4 days, and under anaerobic conditions is 7.5 days.[7] Another source reports a soil half-life of a few days, with degradation products including CO2, mercaptan, dimethyl disulfide, and dimethyl sulfide.[13] The half-life in aerobic soils can vary depending on the soil type: 1.9 days in silt, 4.8 days in loam, and 6.1 days in sand.[8][9]

-

Given that microorganisms are known to degrade a wide range of organophosphorus compounds, it is highly probable that this compound is also susceptible to microbial degradation in soil and aquatic environments.[2][14]

Table 2: Environmental Fate Data for Methamidophos (O,S-Dimethyl phosphoramidothioate) - Used as a Proxy

| Environmental Compartment | Degradation Process | Half-life | Conditions | Reference |

| Water | Hydrolysis | 1.8 years | 22°C, pH 4 | [7] |

| 120 hours | 22°C, pH 7 | [7] | ||

| 70 hours | 22°C, pH 9 | [7] | ||

| 27 days | pH 7 | [8][9] | ||

| Photolysis | 87 days | - | [7] | |

| Soil | Aerobic Biodegradation | 4 days (average) | - | [7] |

| 1.9 - 6.1 days | Depending on soil type | [8][9] | ||

| Anaerobic Biodegradation | 7.5 days | - | [7] | |

| Photolysis | 3.3 days | - | [7] |

Potential Degradation Pathways

The degradation of this compound likely proceeds through the cleavage of its phosphoester and phosphoamide bonds. Based on the degradation of related organophosphates, the following pathways can be postulated.

Experimental Protocols for Environmental Fate Studies

Standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are followed to assess the environmental fate of pesticides.[15][16][17][18][19][20][21][22][23][24]

Hydrolysis Study (Following OECD Guideline 111)

-

Objective: To determine the rate of abiotic hydrolysis as a function of pH.

-

Methodology:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Add a known concentration of this compound to each buffer solution.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C and 50°C).

-

Collect samples at various time intervals.

-